molecular formula C8H8O4S B193087 2-(Thiophen-2-ylmethyl)propanedioic acid CAS No. 4475-24-5

2-(Thiophen-2-ylmethyl)propanedioic acid

Cat. No.: B193087
CAS No.: 4475-24-5
M. Wt: 200.21 g/mol
InChI Key: PGGOEUVKDHKGKQ-UHFFFAOYSA-N
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Description

2-(Thiophen-2-ylmethyl)propanedioic acid, also known as 2-(2-thienylmethyl)malonic acid, is an organic compound with the molecular formula C₈H₈O₄S. It is characterized by the presence of a thiophene ring attached to a malonic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-ylmethyl)propanedioic acid typically involves the reaction of thiophene-2-carbaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by decarboxylation to yield the desired product .

Industrial Production Methods: the general approach would likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-ylmethyl)propanedioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Thiophen-2-ylmethyl)propanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-ylmethyl)propanedioic acid is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid
  • Thiophene-2-acetic acid
  • 2-(Thiophen-2-yl)acetic acid

Comparison: 2-(Thiophen-2-ylmethyl)propanedioic acid is unique due to the presence of both a thiophene ring and a malonic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity compared to other thiophene derivatives .

Properties

IUPAC Name

2-(thiophen-2-ylmethyl)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c9-7(10)6(8(11)12)4-5-2-1-3-13-5/h1-3,6H,4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGOEUVKDHKGKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70963274
Record name [(Thiophen-2-yl)methyl]propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70963274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4475-24-5
Record name NSC39209
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39209
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(Thiophen-2-yl)methyl]propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70963274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared by substituting 5-(4-chlorobenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Intermediate 3: step a) with 2,2-dimethyl-5-(thiophen-2-ylmethyl)-1,3-dioxane-4,6-dione (Intermediate 9: step a) then following the procedure described for the preparation of 2-(4-chlorobenzyl)malonic acid (Intermediate 3: step b).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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